tetrahydro-2-(oxiranylethoxy)-2H-pyran
Overview
Description
Tetrahydro-2-(oxiranylethoxy)-2H-pyran is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with an oxirane ring, making it a versatile molecule in organic synthesis and various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-(oxiranylethoxy)-2H-pyran typically involves the reaction of tetrahydropyran with an epoxide under acidic or basic conditions. One common method is the acid-catalyzed ring-opening of an epoxide with tetrahydropyran. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-(oxiranylethoxy)-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyran and oxirane derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Tetrahydro-2-(oxiranylethoxy)-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tetrahydro-2-(oxiranylethoxy)-2H-pyran involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in drug design to target specific enzymes and receptors. The pyran ring provides stability and enhances the compound’s overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran: A simpler analog without the oxirane ring, used in organic synthesis.
Oxirane: A highly reactive epoxide used in various chemical reactions.
2,3-Dihydropyran: Another related compound with different reactivity and applications.
Uniqueness
Tetrahydro-2-(oxiranylethoxy)-2H-pyran is unique due to its combination of the pyran and oxirane rings, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-[2-(oxiran-2-yl)ethoxy]oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-5-10-9(3-1)11-6-4-8-7-12-8/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTILYNYMACXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463655 | |
Record name | tetrahydro-2-(oxiranylethoxy)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88055-58-7 | |
Record name | tetrahydro-2-(oxiranylethoxy)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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